molecular formula C6H7FN4O2 B14305896 5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 114194-90-0

5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14305896
CAS No.: 114194-90-0
M. Wt: 186.14 g/mol
InChI Key: ZTOJSMBBAKKAJM-UHFFFAOYSA-N
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Description

5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorouracil and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of solvents like ethanol or methanol.

    Reaction Steps: The key steps include the formation of an intermediate hydrazone, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Use of techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution Reagents: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyrimidine oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may affect various biochemical pathways, such as DNA synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine derivative used in cancer treatment.

    Hydrazinylidene Pyrimidines: Compounds with similar structures and potential biological activities.

Uniqueness

5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both fluorine and hydrazinylidene groups, which can enhance its chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

114194-90-0

Molecular Formula

C6H7FN4O2

Molecular Weight

186.14 g/mol

IUPAC Name

1-ethanehydrazonoyl-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C6H7FN4O2/c1-3(10-8)11-2-4(7)5(12)9-6(11)13/h2H,8H2,1H3,(H,9,12,13)

InChI Key

ZTOJSMBBAKKAJM-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

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